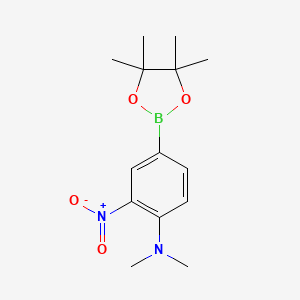

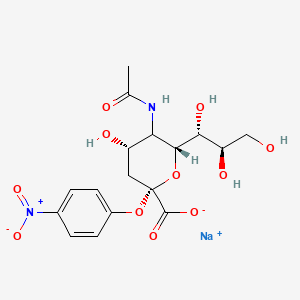

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C14H22BNO2 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is used as an electrolyte additive to induce PF6 decomposition, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .

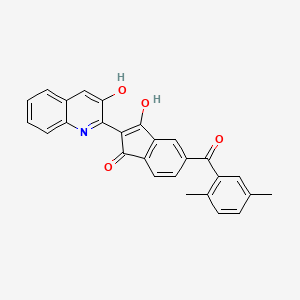

Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a dioxaborolane ring . The boron atom is also connected to a phenyl ring, which is further connected to a dimethylamino group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that it’s used as an electrolyte additive to induce PF6 decomposition .Physical And Chemical Properties Analysis

The compound is a solid and its molecular weight is 247.14 g/mol . The compound has a SMILES string representation ofB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C .

Aplicaciones Científicas De Investigación

Synthesis and Characterization : Wu et al. (2021) synthesized similar compounds, including N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and characterized them using techniques like FT-IR, NMR, and X-ray diffraction. Their study provides insights into the synthesis process and the structural characterization of these compounds (Wu, Chen, Chen, & Zhou, 2021).

Detection of Hydrogen Peroxide : Lampard et al. (2018) developed boronate ester fluorescence probes, including compounds similar to the one , for detecting hydrogen peroxide. These compounds displayed an “Off–On” fluorescence response towards hydrogen peroxide, indicating their potential application in chemical sensing (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Hydrogen Peroxide Vapor Detection : Fu et al. (2016) explored the use of similar compounds for the fast detection of hydrogen peroxide vapor, a critical component in explosive detection. They found that certain derivatives of these compounds showed a rapid response to hydrogen peroxide vapor, indicating their potential use in security and surveillance applications (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).

Electrochromic Materials : Shuai Li et al. (2017) synthesized novel electrochromic materials, employing units similar to the queried compound, for applications in the near-infrared region. These materials exhibited outstanding optical contrasts and fast switching speeds, suggesting their utility in electrochromic devices (Li, Liu, Ju, Zhang, & Zhao, 2017).

Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries : Kucuk and Abe (2020) examined boron-based compounds, including those structurally similar to the compound , as electrolyte additives in fluoride shuttle batteries. Their study highlights the potential of these compounds in enhancing battery performance (Kucuk & Abe, 2020).

Fluorescent Thermometers : Cao et al. (2014) developed a fluorescent thermometer based on compounds structurally similar to the queried compound. The thermometer showed an intensification in fluorescence with temperature increase, making it useful for temperature detection (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).

Direcciones Futuras

One of the potential applications of this compound is in the field of battery technology . It’s used as an electrolyte additive in lithium metal batteries to suppress lithium dendrite growth, which can enhance the performance and safety of the batteries . This suggests that the compound could play a role in the development of more efficient and safer batteries in the future .

Propiedades

IUPAC Name |

N,N-dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-8-11(16(5)6)12(9-10)17(18)19/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXHNZGBTCPTLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675057 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

CAS RN |

1218791-24-2 |

Source

|

| Record name | N,N-Dimethyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)